prop-2-enyl N-phenylcarbamate
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Overview
Description
Prop-2-enyl N-phenylcarbamate is an organic compound with the molecular formula C10H11NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an allyl group (prop-2-enyl) and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl N-phenylcarbamate can be synthesized through several methods. One common route involves the reaction of phenyl isocyanate with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like acetone, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium acetate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Prop-2-enyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of prop-2-enyl N-phenylcarbamate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Allyl phenylcarbamate
- Prop-2-en-1-yl phenylcarbamate
- N-phenyl allylcarbamate
Uniqueness
Prop-2-enyl N-phenylcarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of an allyl group and a phenylcarbamate moiety sets it apart from other similar compounds .
Properties
CAS No. |
18992-89-7 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
prop-2-enyl N-phenylcarbamate |
InChI |
InChI=1S/C10H11NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |
InChI Key |
MBCXUBLHAFVAFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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